![molecular formula C26H23N3O2 B2800729 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-64-5](/img/structure/B2800729.png)
8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Description
8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s structure suggests it could serve as a valuable building block in organic synthesis. Specifically, its pinacol boronic ester moiety makes it amenable to Suzuki–Miyaura coupling reactions . Additionally, the radical-based catalytic protodeboronation of alkyl boronic esters, including this compound, enables the functionalization of alkenes via anti-Markovnikov hydromethylation . This transformation is particularly valuable for accessing complex molecules.
Natural Product Synthesis and Total Synthesis
The compound’s structural complexity makes it an intriguing target for total synthesis. Researchers could use it as a precursor to synthesize natural products or alkaloids. For instance, the formal total synthesis of δ-®-coniceine and indolizidine 209B demonstrates its utility .
properties
IUPAC Name |
8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-31-20-13-14-23-21(15-20)26-22(25(27-28-26)18-9-5-4-6-10-18)17-29(23)16-19-11-7-8-12-24(19)30-2/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWMDZDKZKNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
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